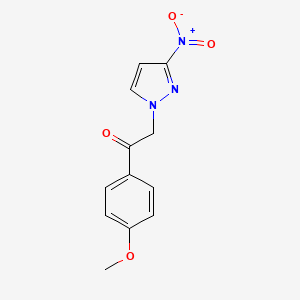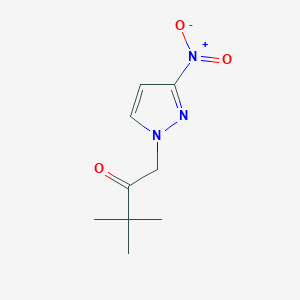![molecular formula C12H16O4 B6331883 4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99% CAS No. 1247045-97-1](/img/structure/B6331883.png)
4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, commonly referred to as 4-MEMBA, is an organic compound with a wide range of applications in scientific research. It is a white powder with a melting point of 147-150°C and is typically available in a purity of 99%. This compound has been used as a starting material in the synthesis of various compounds and has shown promise in various biological and biochemical applications.
Scientific Research Applications
4-MEMBA has been used in a variety of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of various other compounds. It has also been used as a substrate in enzyme-catalyzed reactions, as an inhibitor of various enzymes, and as a tool in the study of enzyme mechanisms. In addition, 4-MEMBA has been used in the study of drug metabolism and in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 4-MEMBA is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, 4-MEMBA has been shown to inhibit the activity of certain kinases, which are involved in signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MEMBA have not yet been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. In addition, it has been shown to inhibit the activity of certain kinases, which are involved in signal transduction.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-MEMBA in scientific research is its relative simplicity and efficiency of synthesis. It is also relatively inexpensive and can be readily obtained in high purity. However, it is important to note that the exact biochemical and physiological effects of 4-MEMBA are not yet fully understood, and further research is needed to fully elucidate its mechanism of action.
Future Directions
Given the potential of 4-MEMBA as an inhibitor of various enzymes and kinases, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 4-MEMBA, as well as its potential applications in drug development and drug metabolism. In addition, further research into the biochemical and physiological effects of 4-MEMBA could reveal new therapeutic uses for this compound. Finally, further investigation into the synthesis of 4-MEMBA could lead to the development of more efficient and cost-effective methods of production.
Synthesis Methods
4-MEMBA can be synthesized from the reaction of 4-bromo-3-[(1-methylethoxy)methyl]-benzoic acid and potassium hydroxide in aqueous ethanol. The reaction is carried out at room temperature for two hours, and the product is then purified by column chromatography. This synthesis method is relatively simple and efficient, making it an attractive option for researchers.
properties
IUPAC Name |
4-methoxy-3-(propan-2-yloxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)16-7-10-6-9(12(13)14)4-5-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYWWFYHXHFKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99% | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














